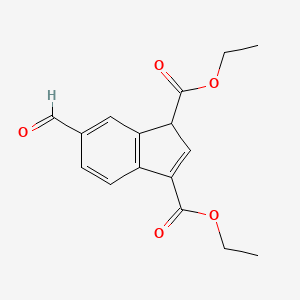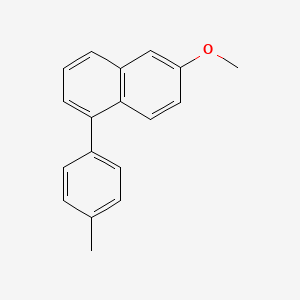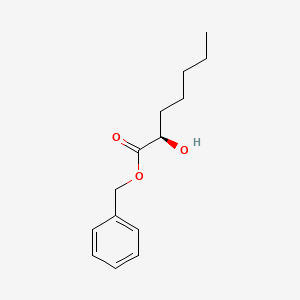
4-Hexadecylbiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hexadecylbiphenyl is an organic compound with the molecular formula C28H42. It consists of a biphenyl core with a hexadecyl (C16H33) chain attached to one of the phenyl rings. This compound is known for its hydrophobic properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hexadecylbiphenyl typically involves the alkylation of biphenyl with a hexadecyl halide. One common method is the Friedel-Crafts alkylation, where biphenyl reacts with hexadecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hexadecylbiphenyl can undergo various chemical reactions, including:
Oxidation: The hexadecyl chain can be oxidized to form carboxylic acids or alcohols.
Reduction: The biphenyl core can be reduced to form cyclohexyl derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for the reduction of the biphenyl core.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst such as iron (Fe).
Major Products Formed:
Oxidation: Hexadecanoic acid or hexadecanol.
Reduction: Cyclohexyl derivatives of biphenyl.
Substitution: Halogenated biphenyl derivatives.
Applications De Recherche Scientifique
4-Hexadecylbiphenyl has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of hydrophobic interactions and molecular self-assembly.
Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Medicine: Explored for its role in the formulation of lipophilic drugs and as a component in lipid-based drug delivery systems.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mécanisme D'action
The mechanism of action of 4-Hexadecylbiphenyl is largely dependent on its hydrophobic interactions. The long hexadecyl chain allows the compound to interact with lipid membranes and hydrophobic surfaces, making it useful in applications such as drug delivery and surface coatings. The biphenyl core provides structural rigidity and stability, contributing to the compound’s overall effectiveness.
Comparaison Avec Des Composés Similaires
4-Octadecylbiphenyl: Similar structure with an octadecyl (C18H37) chain instead of a hexadecyl chain.
4-Dodecylbiphenyl: Contains a dodecyl (C12H25) chain.
4-Decylbiphenyl: Features a decyl (C10H21) chain.
Uniqueness: 4-Hexadecylbiphenyl is unique due to its specific chain length, which provides a balance between hydrophobicity and molecular size. This makes it particularly suitable for applications requiring moderate hydrophobic interactions without excessive steric hindrance.
Propriétés
Numéro CAS |
650599-59-0 |
|---|---|
Formule moléculaire |
C28H42 |
Poids moléculaire |
378.6 g/mol |
Nom IUPAC |
1-hexadecyl-4-phenylbenzene |
InChI |
InChI=1S/C28H42/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-26-22-24-28(25-23-26)27-20-17-15-18-21-27/h15,17-18,20-25H,2-14,16,19H2,1H3 |
Clé InChI |
JJGBIQOQRQDOHW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC1=CC=C(C=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-valyl-L-valine](/img/structure/B12611089.png)
![Oxalic acid;1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane](/img/structure/B12611093.png)
![Methyl 3,5-dihydroxy-4-[(2-nitrophenyl)methoxy]benzoate](/img/structure/B12611101.png)


![{(But-2-yn-1-yl)[(2R)-1-(3-hydroxyphenyl)propan-2-yl]amino}oxidanide](/img/structure/B12611129.png)
![2,4,6-Tris[2,3,5,6-tetramethyl-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine](/img/structure/B12611131.png)
![3-[2-(Dodecylsulfanyl)ethyl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B12611132.png)

![N-[3-(4-Methoxybenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B12611136.png)



